molecular formula C22H18Cl3N3O B2918134 1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene CAS No. 307325-44-6

1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene

Cat. No.: B2918134
CAS No.: 307325-44-6
M. Wt: 446.76
InChI Key: LBFZDOMKHGKIOG-UHFFFAOYSA-N
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Description

The compound 1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene features a polycyclic triazacyclopenta[cd]azulene core, substituted with a 4-chlorophenyl group at position 1 and a 2,4-dichlorophenoxymethyl moiety at position 4. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry. The presence of halogenated substituents (Cl, Br) and functional groups like phenoxymethyl or carboxamide is critical in modulating these properties .

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(2,4-dichlorophenoxy)methyl]-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl3N3O/c23-15-6-4-14(5-7-15)18-12-28-22-17(18)3-1-2-10-27(22)21(26-28)13-29-20-9-8-16(24)11-19(20)25/h4-9,11-12H,1-3,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFZDOMKHGKIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN3C2=C(C1)C(=C3)C4=CC=C(C=C4)Cl)COC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-4-((2,4-dichlorophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene is a complex organic compound with potential biological activity. This article reviews its synthesis, biological properties, and mechanisms of action based on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The key steps often include:

  • Formation of the triazacyclopenta structure : Utilizing cyclization reactions to form the triazole ring.
  • Introduction of chlorophenyl and dichlorophenoxy groups : Achieved through electrophilic aromatic substitution or nucleophilic substitution methods.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives containing similar structural motifs have shown significant inhibitory effects on glioblastoma cell lines. A related compound, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, demonstrated promising results against glioma cells by inhibiting the AKT signaling pathway. This pathway is crucial in cancer progression and survival .

Key Findings :

  • Inhibition of Glioma Growth : Compounds with similar structures exhibited low micromolar activity against AKT2/PKBβ, a kinase implicated in glioma malignancy .
  • Selectivity for Cancer Cells : These compounds showed reduced cytotoxicity towards non-cancerous cells compared to their effects on glioblastoma cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Related studies have indicated that substituted triazoles exhibit significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to:

  • Kinase Inhibition : Similar compounds have been shown to inhibit critical kinases involved in cell proliferation and survival.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells through activation of pro-apoptotic pathways has been observed.

Case Studies

  • Study on Glioblastoma Cells :
    • Objective : Evaluate the anticancer efficacy of compounds similar to this compound.
    • Results : A derivative exhibited an EC50 value of 20 μM against GL261 murine glioblastoma cells. This compound selectively inhibited AKT2 without affecting normal cells significantly .
  • Antimicrobial Screening :
    • Objective : Assess antimicrobial properties of substituted triazoles.
    • Results : Compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key structural analogs and their substituent variations are summarized below:

Compound Name / ID Core Structure Modifications Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Triazacyclopenta[cd]azulene 1-(4-Chlorophenyl), 4-(2,4-dichlorophenoxymethyl) Not explicitly provided Not provided -
6ba () Triazacyclopenta[cd]azulene 1-(4-Chlorophenyl)methyl, 4-phenyl C28H22ClN4 ~449.96
6ca () Triazacyclopenta[cd]azulene 1-(4-Bromophenyl)methyl, 4-phenyl C28H22BrN4 ~494.32
1-(4-Chlorophenyl)-4-(para-tolyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxylic acid Diazacyclopenta[cd]azulene 1-(4-Chlorophenyl), 4-(para-tolyl), 2-carboxylic acid (4-methoxyphenyl)amide Likely C29H25ClN3O3 ~507.99
BH27415 () Triazacyclopenta[cd]azulene 1-(4-Bromophenyl), 3-carboxamide (N-(4-chlorophenyl)), 4-phenyl C28H22BrClN4O 545.86

Key Observations :

  • Halogenation : Bromine (6ca, BH27415) increases molecular weight and may enhance lipophilicity compared to chlorine (6ba, target compound) .
  • Phenoxymethyl vs. Phenyl: The target compound’s 2,4-dichlorophenoxymethyl group adds steric bulk and electron-withdrawing effects, which may influence receptor interactions .

Comparison Insights :

  • Antibacterial analogs (6ba, 6ca) lack polar functional groups, favoring membrane penetration .
  • The antiviral compound () incorporates a carboxamide group, suggesting possible protease or polymerase targeting .
  • The target compound’s dichlorophenoxymethyl group may enhance bioactivity through increased lipophilicity and halogen bonding .

Physical and Chemical Properties

  • Molecular Weight : Ranges from ~450–550 g/mol for analogs, influenced by halogenation and functional groups .
  • Solubility : Halogens (Cl, Br) reduce aqueous solubility; carboxamides (BH27415) may improve solubility in polar solvents .
  • Stability : Triazacyclopenta[cd]azulene cores are generally stable under synthetic conditions, but electron-withdrawing substituents (e.g., Cl) may enhance thermal stability .

Chemoinformatics and Similarity Analysis

  • Tanimoto Coefficient : Used to quantify structural similarity. The target compound shares high similarity with 6ba and 6ca (common core and halogenated aryl groups) but lower similarity with carboxamide derivatives .
  • Activity Cliffs: Minor substituent changes (e.g., Cl → Br in 6ba vs. 6ca) may lead to significant activity shifts, underscoring the importance of halogen positioning .

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